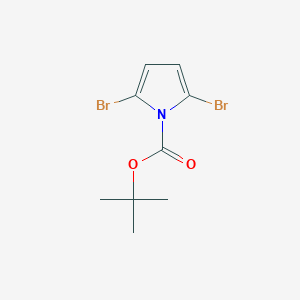

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,5-dibromopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGSPDLQYRAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455199 | |

| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117657-38-2 | |

| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl 1H-pyrrole-1-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pyrrole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution products with various functional groups replacing the bromine atoms.

- Oxidation products with higher oxidation states.

- Reduction products with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Applications in Medicinal Chemistry

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate has been studied for its potential applications in medicinal chemistry:

- Anti-Cancer Activity : Research indicates that this compound exhibits significant biological activity, particularly as an anti-cancer agent. Its dibromo substitution pattern enhances its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes related to disease pathways. Interaction studies often employ molecular docking simulations to elucidate its mechanism of action.

Case Study 1: Anti-Cancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for anti-cancer drug development.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit certain kinases involved in cancer signaling pathways. The findings indicated that this compound binds effectively to the active site of these enzymes, resulting in reduced activity and subsequent cellular effects.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity and specificity towards target molecules. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate with structurally related pyrrole and heterocyclic derivatives, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

Research Findings

- Pharmacological Potential: While the dibromo-pyrrole scaffold lacks direct biological data, analogs like compound 26 show promise in drug discovery due to benzotriazole-mediated target engagement .

- Catalytic Applications: The dibromo compound’s bromine atoms facilitate palladium-catalyzed reactions, a feature absent in non-halogenated analogs like the dihydro-pyrrole derivative .

- Thermal Stability : The Boc group in all listed compounds enhances thermal stability, enabling storage at room temperature under inert conditions .

Biological Activity

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a heterocyclic compound notable for its dual bromination, which significantly enhances its biological activity and reactivity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁Br₂NO₂, with a molecular weight of approximately 325.0 g/mol. The structure features a pyrrole ring substituted at the 2 and 5 positions with bromine atoms, while the nitrogen atom is connected to a tert-butyl ester of a carboxylic acid. The compound is typically presented as a slightly oily liquid with limited solubility in common organic solvents like chloroform and methanol.

Synthesis Methods

The synthesis of this compound generally involves the bromination of N-Boc-pyrrole using agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The bromine atoms facilitate halogen bonding, enhancing binding affinity and specificity towards target proteins. Additionally, the pyrrole ring allows for π-π interactions with aromatic residues in proteins, contributing to its biological efficacy.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties and can inhibit specific enzymes involved in disease pathways. Its unique dibromo substitution pattern enhances its reactivity and specificity towards biological targets, making it a valuable intermediate for developing bioactive molecules.

Case Studies on Biological Activity

Several studies have explored the biological effects of this compound:

- Anti-Cancer Activity : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as protein kinases, which are crucial in signaling pathways related to cancer progression. This inhibition leads to reduced tumor growth in animal models .

- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that this compound binds effectively to active sites of target proteins, suggesting potential for drug development.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-2,5-dihydro-1H-pyrrole | Dihydro derivative without bromine substitution | Lacks bromine reactivity; used in different contexts |

| 2-Bromo-1H-pyrrole | Single bromine substitution | Simpler structure; less biologically active |

| Tert-butyl 2-bromo-1H-pyrrole | Single bromine at position 2 | Similar functionality but less complex |

The dual bromination in this compound significantly enhances its reactivity compared to these other compounds, making it particularly valuable in medicinal chemistry applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate?

A common approach involves bromination of the pyrrole precursor under controlled conditions. For analogous compounds, a general procedure includes reacting a pyrrole derivative with brominating agents (e.g., NBS or Br₂) in a polar aprotic solvent (e.g., THF or DCM) at low temperatures to prevent over-bromination. Monitoring via TLC and purification via silica gel chromatography (e.g., ethyl acetate/cyclohexane gradients) ensures product isolation. Copper catalysts like CuCl₂·2H₂O may enhance regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and Boc-group integrity (e.g., tert-butyl singlet at ~1.34 ppm, pyrrole proton splitting).

- IR Spectroscopy : Peaks near 1740–1765 cm⁻¹ indicate ester carbonyls; bromine-related vibrations may appear at 500–600 cm⁻¹.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M⁺] peak matching C₉H₁₁Br₂NO₂).

- Elemental Analysis : Validates purity (>95% for published analogs) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. Using SHELXL for refinement:

Data Collection : High-resolution (<1.0 Å) data reduces thermal parameter errors.

Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (target <5%).

Validation : Check for outliers in the CIF file using PLATON/ADDSYM to detect missed symmetry or twinning .

Advanced: How should electron density discrepancies in crystallographic data be addressed?

Discrepancies often arise from disorder or partial occupancy. Strategies:

- Modeling Disorder : Split occupancy sites using PART commands in SHELXL.

- TWIN/BASF Commands : Apply for twinned crystals.

- Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–Br⋯π) that may distort density .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Keep in airtight containers at –20°C, away from oxidizers .

Advanced: What mechanistic insights govern the bromination of pyrrole derivatives?

Bromination typically follows electrophilic substitution. The Boc group directs bromine to the 2,5-positions via steric and electronic effects. Computational studies (DFT) can map charge distribution, while kinetic assays (e.g., UV-Vis monitoring) reveal rate constants. Competing pathways (e.g., radical mechanisms) may emerge under light or peroxide conditions .

Basic: How can purification challenges due to bromine’s reactivity be mitigated?

- Low-Temperature Workup : Quench reactions at –78°C to minimize decomposition.

- Stabilized Columns : Use deactivated silica gel to prevent acid-catalyzed debromination.

- HPLC : Reverse-phase methods (C18, acetonitrile/water) separate brominated byproducts .

Advanced: How do software tools like SHELX and ORTEP-3 enhance structural validation?

- SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks.

- ORTEP-3 : Visualizes thermal ellipsoids to assess positional uncertainty (e.g., Br atoms with high Ueq values).

- CHECKCIF : Flags ADPs > 0.1 Ų or R-int > 5% for reassessment .

Advanced: How do substituents influence the compound’s reactivity in cross-coupling reactions?

The 2,5-dibromo motif is primed for Suzuki-Miyaura couplings. Steric effects from the Boc group may slow transmetallation. Kinetic studies using in situ NMR or calorimetry can map substituent effects. For example, bulkier boronic esters reduce coupling efficiency by ~20% compared to arylboronic acids .

Advanced: How are contradictions in crystallographic and spectroscopic data reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.